molecular formula C11H16N4 B105056 4-Phenylpiperazine-1-carboximidamide CAS No. 17238-58-3

4-Phenylpiperazine-1-carboximidamide

Cat. No. B105056
CAS RN: 17238-58-3
M. Wt: 204.27 g/mol
InChI Key: UKEDWUWFALDTHW-UHFFFAOYSA-N
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Description

4-Phenylpiperazine-1-carboximidamide is a compound that has been studied for various applications, including its potential use as a fluorescent labelling reagent and as a radiopharmaceutical for adrenal and myocardial imaging. The compound's derivatives have been shown to exhibit selectivity for certain biological tissues, which is crucial for diagnostic imaging .

Synthesis Analysis

The synthesis of derivatives of 4-Phenylpiperazine-1-carboximidamide, such as radioiodinated 1-carboxamidino-4-phenylpiperazine, involves electrophilic radioiodination of the benzene portion of the molecule. This process yields a product with high specific activity that can be purified rapidly, indicating a straightforward and efficient synthesis pathway for the creation of radiopharmaceuticals .

Molecular Structure Analysis

The molecular structure of 4-Phenylpiperazine-1-carboximidamide derivatives has been characterized using various spectroscopic methods. For instance, 4-Phenylpiperazine-1-ium dihydrogen phosphate has been studied using nuclear magnetic resonance (NMR) spectra, UV-visible, and infrared spectroscopy. Quantum chemical calculations have predicted the structural, electronic, topological, and vibrational properties of the compound, providing a comprehensive understanding of its molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of 4-Phenylpiperazine-1-carboximidamide derivatives has been explored through studies such as the reaction of a fluorescent labelling reagent with carboxylic acids to produce highly fluorescent derivatives. These derivatives are suitable for high-performance liquid chromatography (HPLC) assays, demonstrating the compound's utility in chemical analysis and potential for broader applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Phenylpiperazine-1-carboximidamide derivatives have been extensively investigated. For example, the fluorescent labelling reagent based on this compound has been used for the determination of long-chain fatty acids in human serum, showcasing its practical application in biochemical assays. The detection limits for this method are notably low, indicating high sensitivity . Additionally, the molecular docking analysis of 4-Phenylpiperazine-1-ium dihydrogen phosphate suggests potential biological activities, which could be significant in the treatment of diseases such as Parkinson's and schizophrenia .

Scientific Research Applications

Novel α1a Adrenoceptor-Selective Antagonists

Research on dihydropyrimidinones, including compounds like 4-Phenylpiperazine-1-carboximidamide, has shown potential for treating benign prostatic hyperplasia (BPH). These studies focus on the synthesis and structure-activity relationship (SAR) of dihydropyrimidinones linked to substituted 4-phenylpiperazine containing side chains, identifying lead compounds with promising profiles (Lagu et al., 1999).

Potential Adrenal and Myocardial Imaging Radiopharmaceutical

Radioiodinated 1-carboxamidino-4-phenylpiperazine has been studied as a potential imaging radiopharmaceutical. This compound shows high uptake in both the heart and adrenals, suggesting its usefulness in myocardial and adrenomedullary imaging (Hanson, 1982).

Antimicrobial Applications

A series of 2-Amino-4-Methylthiazole analogs incorporating the 4-phenylpiperazine-1-carboximidamide motif have demonstrated excellent antimicrobial activity. These compounds show promise in combating Gram-positive and Gram-negative bacterial and fungal infections, with some analogs showing rapid bactericidal activity (Omar et al., 2020).

Antifungal Agents

Research into 4-(4-phenylpiperazine-1-yl)benzamidines has identified compounds with significant in vitro activity against Pneumocystis carinii, an opportunistic fungal pathogen. Certain derivatives have shown high efficacy in inhibiting this pathogen (Laurent et al., 2010).

Tuberculostatic Activity

Compounds derived from (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole have been tested for tuberculostatic activity. These studies help in identifying new potential treatments for tuberculosis (Foks et al., 2004).

Anticonvulsant Activity

Hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, containing the 4-phenylpiperazine-1-carboximidamide structure, have shown promising anticonvulsant activity in preclinical seizure models. These compounds represent a potential new class of antiepileptic drugs (Kamiński et al., 2015).

Synthesis of Novel Compounds

The electrochemical synthesis of new substituted phenylpiperazines, including 4-phenylpiperazine-1-carboximidamide derivatives, has been explored. This method offers an environmentally friendly approach to synthesizing these compounds with high atom economy (Nematollahi & Amani, 2011).

Safety And Hazards

4-Phenylpiperazine-1-carboximidamide is toxic if swallowed and fatal in contact with skin. It causes severe skin burns and eye damage .

Future Directions

Research on 4-Phenylpiperazine-1-carboximidamide and similar compounds is ongoing, with a focus on their potential use as antifungal agents and their interactions with proteins like UHRF1 . Further studies are needed to fully understand their mechanisms of action and potential therapeutic applications.

properties

IUPAC Name

4-phenylpiperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c12-11(13)15-8-6-14(7-9-15)10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEDWUWFALDTHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938137
Record name 4-Phenylpiperazine-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylpiperazine-1-carboximidamide

CAS RN

17238-58-3
Record name 1-Carboxamidino-4-phenylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenylpiperazine-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
V Francesconi, E Cichero, EV Kanov, E Laurini, S Pricl… - Pharmaceuticals, 2020 - mdpi.com
Targeting trace amine-associated receptor 1 (TAAR1) receptor continues to offer an intriguing opportunity to develop innovative therapies in different pharmacological settings. Pursuing …
Number of citations: 18 www.mdpi.com
Ł Tomorowicz, J Sławiński, B Żołnowska… - International Journal of …, 2020 - mdpi.com
… Starting from N-carbamimidoyl-4-phenylpiperazine-1-carboximidamide hydrochloride (0.452 g, 1.60 mmol). The title compound was obtained after extraction of the impurities with …
Number of citations: 7 www.mdpi.com
Ł Tomorowicz, J Sławinski, B Zołnowska, K Szafranski… - ppm.gumed.edu.pl
… Starting from N-carbamimidoyl-4-phenylpiperazine-1-carboximidamide hydrochloride (0.452 g, 1.60 mmol). The title compound was obtained after extraction of the impurities with …
Number of citations: 0 ppm.gumed.edu.pl
Z Hu, L Ou, S Li, L Yang - Medicinal Chemistry Research, 2014 - Springer
A series of 1-cyano-2-amino-benzimidazole derivatives were synthesized and evaluated for their cytotoxic activities in vitro against three human cancer cell lines (human lung …
Number of citations: 27 link.springer.com

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